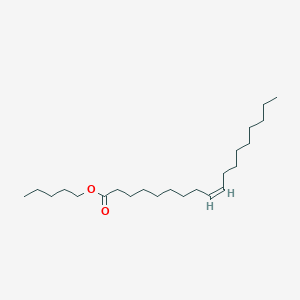
Diallylamine
Overview
Description
Diallylamine is an organic compound with the chemical formula C6H11N. It is a colorless liquid with an ammonia-like odor and is characterized by the presence of a secondary amine and two alkene groups. This compound is used in various industrial applications, including the production of polymers, pharmaceuticals, and water treatment agents .
Mechanism of Action
Target of Action
Diallylamine is an organic compound with the formula HN(CH2CH=CH2)2 . It is multifunctional, featuring a secondary amine and two alkene groups It is known that this compound is used in the production ofN,N-diallyldichloroacetamide and N,N-diallyldimethylammonium chloride , suggesting that it may interact with biological targets that respond to these compounds.
Mode of Action
It is known that in the solid state, this compound forms supramolecular helices with four molecules per pitch that are held together byhydrogen bonding . This helical structure is the result of competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur .
Biochemical Pathways
It is known that this compound is a precursor to industrial products and has pharmaceutical applications . Therefore, it can be inferred that this compound may be involved in various biochemical pathways related to these applications.
Pharmacokinetics
It is known that this compound is a colorless liquid with an ammonia-like odor , which suggests that it may be absorbed through the skin or respiratory tract
Result of Action
It is known that this compound is toxic in contact with skin, harmful if swallowed or inhaled, and causes severe skin burns and eye damage . These effects suggest that this compound interacts with biological systems in a way that can cause significant harm.
Action Environment
This compound is highly flammable and gives off irritating or toxic fumes (or gases) in a fire . It is also known to be toxic to aquatic life , indicating that environmental factors can influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylamine can be synthesized through several methods. One common laboratory method involves the diallylation of calcium cyanamide followed by decyanation of the product . Another method involves the partial hydrogenation of acrylonitrile: [ 2 , \text{NCCH=CH}_2 + 4 , \text{H}_2 \rightarrow \text{HN(CH}_2\text{CH=CH}_2\text{)}_2 + \text{NH}_3 ]
Industrial Production Methods: Industrially, this compound is produced by the partial hydrogenation of acrylonitrile. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Diallylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N,N-diallyldichloroacetamide and other derivatives.
Substitution: It can participate in substitution reactions with halogenated compounds to form various derivatives.
Polymerization: this compound can undergo cyclopolymerization to form polymers with applications in water treatment and other industries.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur dioxide.
Substitution: Reagents such as allyl chloride and allyl bromide are used in substitution reactions.
Polymerization: Redox initiators like potassium persulfate and sodium bisulfite are used in graft copolymerization reactions.
Major Products:
Oxidation Products: N,N-diallyldichloroacetamide.
Substitution Products: Various this compound derivatives.
Polymerization Products: Polymers used in water treatment and other applications.
Scientific Research Applications
Diallylamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Allylamine: A simpler compound with one alkene group and one amine group.
Triallylamine: Contains three alkene groups and one amine group.
Comparison:
Properties
IUPAC Name |
N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUWTXWIYMHBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N, Array | |
| Record name | DIALLYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62238-80-6 | |
| Record name | Poly(diallylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1024918 | |
| Record name | Diallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diallylamine appears as a liquid with a disagreeable odor. Less dense than water. May be toxic by inhalation and skin absorption. Irritates skin and eyes. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | DIALLYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propen-1-amine, N-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
232 °F at 760 mmHg (NTP, 1992), 111 °C | |
| Record name | DIALLYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
21 °C, 7 °C | |
| Record name | Diallylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
8.6 g/100mL (NTP, 1992), Soluble in ethanol and ethyl ether, In water, 8.6X10+4 mg/l @ room temperature, Solubility in water, g/100ml at 20 °C: 9 | |
| Record name | DIALLYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.7627 at 50 °F (NTP, 1992) - Less dense than water; will float, 0.7889 @ 20 °C, Relative density (water = 1): 0.8 | |
| Record name | DIALLYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.35 (Air= 1), Relative vapor density (air = 1): 3.4 | |
| Record name | DIALLYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20.2 [mmHg], 20.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.42 | |
| Record name | Diallylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIALLYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid | |
CAS No. |
124-02-7 | |
| Record name | DIALLYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diallylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Propenyl-2-propen-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-amine, N-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18EXB6V6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIALLYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-127.1 °F (NTP, 1992), -88.4 °C | |
| Record name | DIALLYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIALLYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIALLYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diallylamine?
A1: this compound has the molecular formula C6H11N and a molecular weight of 97.16 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound can be characterized using techniques like FTIR, 1H-NMR, and 13C-NMR. These techniques provide information about the presence of specific functional groups and the overall structure of the molecule. For instance, 1H-NMR studies on nickel and cobalt complexes of this compound revealed insights into the coordination mode of allylic functions. []
Q3: What is cyclopolymerization, and how does it relate to this compound?
A3: Cyclopolymerization is a process where a non-conjugated diene forms a polymer containing cyclic units in the main chain. This compound, being a 1,6-diene, undergoes cyclopolymerization via a series of alternate intra-intermolecular additions, resulting in polymers containing pyrrolidine and/or piperidine rings. []
Q4: Why is it challenging to obtain high-molecular-weight polymers from this compound and its derivatives?
A4: The radical polymerization of this compound often results in low-molecular-weight polymers due to the competing reaction of degradative chain transfer to the monomer. This occurs when the propagating radical abstracts a hydrogen atom from the monomer instead of adding to the double bond. [, ]
Q5: How can high-molecular-weight polydiallylamines be synthesized?
A5: One strategy to obtain high-molecular-weight polydiallylamines is to conduct the polymerization in a system where the monomer exists solely in its protonated form. This approach minimizes the degradative chain transfer to the monomer, enabling the formation of longer polymer chains. [] Another method utilizes low monomer concentrations and specific cross-linkers like 1,6-bis(N,N-diallylamino)hexane during polymerization. []
Q6: What are the properties and applications of polydiallylamines?
A6: Polydiallylamines and their derivatives find applications in various fields:
- Flocculants: They are widely used as flocculating agents for water treatment due to their cationic charge density and ability to neutralize negative charges on suspended particles. [, ]
- Ion-exchange resins: The "Sirotherm" ion-exchange resins are based on crosslinked polydiallylamines and are utilized for applications like water purification and metal recovery. []
- Textile industry: They are used as dye-fixing agents, improving the colorfastness of dyed fabrics. [, ]
- Adhesives and coatings: UV-curable coatings and adhesives can be prepared based on the photoinitiated cyclopolymerization of this compound derivatives. []
Q7: Can polydiallylamines be further crosslinked, and why is this modification beneficial?
A7: Yes, polydiallylamines with a high degree of swelling can be further crosslinked using dihalo compounds. This post-crosslinking reduces the resin's swelling propensity and enhances its stability. []
Q8: How does the structure of the cross-linker influence the properties of crosslinked polydiallylamines?
A8: The type of cross-linker affects the properties of the resulting resin. Aromatic cross-linkers like α,α-dichloro-p-xylene lead to a greater decrease in the resin's basicity compared to aliphatic cross-linkers. []
Q9: What is the role of pendant allyl groups in polydiallylamines, and how can their formation be minimized?
A9: Pendant allyl groups are undesirable in polythis compound-based ion-exchange resins because they are susceptible to attack by sulfite ions, leading to resin degradation. Minimizing the cross-linker concentration during polymerization effectively reduces the formation of pendant allyl groups. []
Q10: How do hydrophobically modified polydiallylammonium chlorides function as emulsifiers?
A10: These modified polymers act as emulsifiers due to their amphiphilic nature. They stabilize emulsions by adsorbing at the oil-water interface, with their hydrophobic groups interacting with the oil phase and their hydrophilic quaternary ammonium groups interacting with the water phase. []
Q11: How are this compound compounds used in copper via-fill plating?
A11: this compound-type copolymers act as levelers in copper via-fill plating, a crucial process in printed circuit board manufacturing. These compounds adsorb onto the copper surface, controlling copper deposition and ensuring uniform filling of vias (small conductive holes) in the circuit board. [, ]
Q12: How does modifying the side chains of this compound levelers impact their performance in copper via-fill plating?
A12: The length and functional groups present on the side chains of this compound levelers influence their adsorption behavior on copper surfaces. This, in turn, affects the copper deposition process and the overall quality of the via-fill. []
Q13: How can this compound be used to modify multi-walled carbon nanotubes for nanocomposite applications?
A13: this compound can be directly amidated onto oxidized multi-walled carbon nanotubes (MWCNTs) to create reactive nanofillers. These modified MWCNTs, when incorporated into a polymer matrix, lead to improved mechanical properties of the resulting nanocomposites. []
Q14: How does this compound react with copper(I) halides?
A14: this compound forms π-complexes with copper(I) halides. These complexes exhibit unusual stoichiometry, with one this compound molecule coordinating to three copper(I) atoms within the inorganic framework. [, ]
Q15: What is the mechanism of oxidation of this compound by alkaline hexacyanoferrate (III)?
A15: The reaction follows a mechanism where the rate is independent of hexacyanoferrate (III) concentration but is first order with respect to this compound concentration. The rate is influenced by pH, with an increase in pH enhancing the reaction rate. []
Q16: How can this compound be used to synthesize pyrrole derivatives?
A16: Aryl-substituted pyrroles can be synthesized from diallylamines via a two-step process: (1) ruthenium carbene-catalyzed ring-closing metathesis to form the pyrrolidine ring and (2) in situ oxidative dehydrogenation catalyzed by FeCl3·6H2O or CuCl2·2H2O in the presence of oxygen. []
Q17: Describe a method for the selective deprotection of allylamines using this compound chemistry.
A17: N-allyl and N,N-diallylamines, including N,N-diallyl α-amino esters, can be selectively deprotected under mild conditions using N,N′-dimethylbarbituric acid in the presence of catalytic amounts of palladium(0) tetrakis(triphenylphosphine). []
Q18: How can this compound be employed in the synthesis of selectively protected spermidine and norspermidine derivatives?
A18: this compound serves as a starting material for the synthesis of these derivatives. The key steps involve a palladium-catalyzed selective monodesallylation of diallylamines followed by N-alkylation, allowing for the introduction of different protecting groups. []
Q19: How does this compound react with azobisisobutyronitrile in polymerization reactions?
A19: During the polymerization of N-substituted diallylammonium salts initiated by azobisisobutyronitrile, the major byproducts are 2-substituted 6,6-dimethylperhydro-5-isoindolones. These isoindolones form from pyrrolidylmethylene radical precursors, indicating that radical addition to diallylamines primarily yields pyrrolidine derivatives rather than piperidines. []
Q20: How does the thermal decomposition of this compound proceed in the gas phase?
A20: this compound undergoes unimolecular thermal decomposition to produce propylene and prop-2-enaldimine. The reaction is first-order and is proposed to occur through a concerted mechanism involving a cyclic six-membered transition state. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

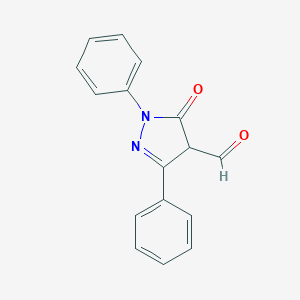
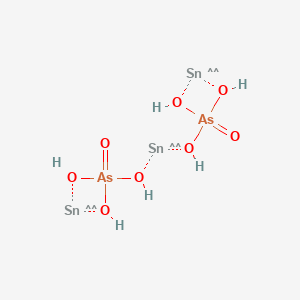


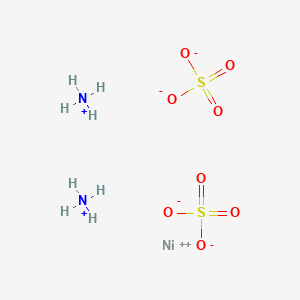
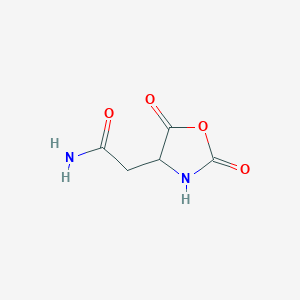
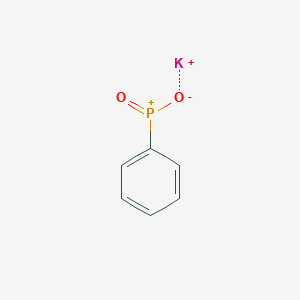
![(6aS,7R,12aR)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-ol](/img/structure/B93421.png)


